N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide
Description
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide: is an organic compound characterized by its complex structure, which includes a benzyl group, a methylphenyl group, and an isopropyl group attached to an acetamide backbone
Properties
CAS No. |
599161-76-9 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)20(14-18-7-5-4-6-8-18)19(21)13-17-11-9-16(3)10-12-17/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
WYIVAPAAFNISFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, 4-methylbenzaldehyde, isopropylamine, and acetic anhydride.
Step 1 Formation of Schiff Base: Benzylamine reacts with 4-methylbenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Step 2 Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form N-benzyl-4-methylphenylamine.
Step 3 Acylation: The N-benzyl-4-methylphenylamine is acylated with acetic anhydride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the benzyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide has been investigated for its antimicrobial properties. Studies have shown that derivatives of acetamide compounds can exhibit significant activity against a range of bacterial and fungal strains. The compound's structure allows it to interact with microbial targets, potentially inhibiting their growth and proliferation.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that structurally similar compounds have demonstrated efficacy against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study published in the Pakistan Journal of Pharmaceutical Sciences evaluated various acetamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects of related compounds, researchers found that derivatives similar to this compound demonstrated IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU). This indicates a promising avenue for further development in cancer therapy .
Mechanism of Action
The mechanism by which N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug precursor, its mechanism would involve binding to specific receptors or enzymes, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylacetamide: Lacks the methyl group on the phenyl ring.
N-benzyl-2-(4-chlorophenyl)-N-(propan-2-yl)acetamide: Contains a chlorine substituent instead of a methyl group.
N-benzyl-2-(4-methylphenyl)acetamide: Lacks the isopropyl group.
Uniqueness
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the combination of its benzyl, methylphenyl, and isopropyl groups. This specific arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, which can be advantageous in various applications.
Biological Activity
N-benzyl-2-(4-methylphenyl)-N-(propan-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique molecular structure, which includes a benzyl group and an isopropylacetamide framework. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure and Properties
- Molecular Formula : C₁₅H₁₉N
- Molecular Weight : Approximately 259.35 g/mol
- Functional Groups : The presence of a benzyl group, a 4-methylphenyl moiety, and an isopropylacetamide structure suggests interactions with various biological systems, making it a candidate for further pharmacological studies.
Anticonvulsant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticonvulsant properties. For instance:
- ED50 Values : In models of maximal electroshock seizure (MES), select derivatives showed ED50 values ranging from 13 to 21 mg/kg, outperforming traditional anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
- Mechanism of Action : The activity is attributed to the modulation of sodium channels, promoting slow inactivation and frequency inhibition at low micromolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Zones : Compounds related to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values against strains like Staphylococcus aureus and Escherichia coli ranged from 5.64 to 156.47 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 11.29 |
Antioxidant and Anticancer Activity
In addition to anticonvulsant and antimicrobial activities, this compound derivatives have shown promising antioxidant and anticancer properties:
- Antioxidant Activity : Compounds were tested using the DPPH radical scavenging method, revealing antioxidant activities surpassing that of ascorbic acid by up to 1.4 times .
- Cytotoxicity : The anticancer efficacy was assessed against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher cytotoxicity observed in U-87 cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Studies indicate that electron-withdrawing groups at specific positions enhance anticonvulsant activity, while electron-donating groups may reduce it . The introduction of polar aprotic substituents has been shown to significantly increase sodium channel modulation efficacy.
Case Studies and Research Findings
- Anticonvulsant Study : A study on various N'-benzyl 2-substituted acetamides highlighted their superior anticonvulsant effects compared to established drugs, suggesting a new class of effective treatments for epilepsy .
- Antimicrobial Evaluation : Research demonstrated the effectiveness of N-benzyl derivatives against multiple bacterial strains, indicating their potential as new antimicrobial agents in clinical settings .
- Cytotoxicity Assessment : A comparative analysis of several derivatives revealed that modifications in the molecular structure can lead to enhanced cytotoxic effects against cancer cell lines, paving the way for novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
